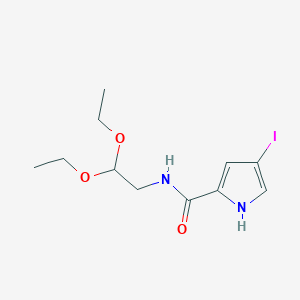

N-(2,2-diethoxyethyl)-4-iodo-1H-pyrrole-2-carboxamide

Description

Properties

IUPAC Name |

N-(2,2-diethoxyethyl)-4-iodo-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17IN2O3/c1-3-16-10(17-4-2)7-14-11(15)9-5-8(12)6-13-9/h5-6,10,13H,3-4,7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUDKSKYBADFKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)C1=CC(=CN1)I)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701216493 | |

| Record name | N-(2,2-Diethoxyethyl)-4-iodo-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701216493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060063-38-7 | |

| Record name | N-(2,2-Diethoxyethyl)-4-iodo-1H-pyrrole-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2060063-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,2-Diethoxyethyl)-4-iodo-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701216493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-diethoxyethyl)-4-iodo-1H-pyrrole-2-carboxamide typically involves the iodination of a pyrrole derivative followed by the introduction of the diethoxyethyl group. One common method includes the following steps:

Iodination of Pyrrole: The starting material, 1H-pyrrole-2-carboxamide, is subjected to iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. This reaction is typically carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Introduction of Diethoxyethyl Group: The iodinated pyrrole derivative is then reacted with 2,2-diethoxyethanol in the presence of a base such as potassium carbonate or sodium hydride. This reaction is usually performed under reflux conditions in a solvent like tetrahydrofuran or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-diethoxyethyl)-4-iodo-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom at the 4-position of the pyrrole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a palladium catalyst and a suitable ligand.

Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,5-dicarboxamide derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.

Common Reagents and Conditions

Substitution Reactions: Palladium catalyst, ligands (e.g., triphenylphosphine), nucleophiles (amines, thiols, alkoxides), organic solvents (e.g., toluene, ethanol).

Oxidation Reactions: Potassium permanganate, chromium trioxide, organic solvents (e.g., acetone, dichloromethane).

Reduction Reactions: Lithium aluminum hydride, borane, organic solvents (e.g., tetrahydrofuran, diethyl ether).

Major Products Formed

Substitution Reactions: Various substituted pyrrole derivatives depending on the nucleophile used.

Oxidation Reactions: Pyrrole-2,5-dicarboxamide derivatives.

Reduction Reactions: Pyrrole-2-carboxamide derivatives with reduced amine groups.

Scientific Research Applications

N-(2,2-diethoxyethyl)-4-iodo-1H-pyrrole-2-carboxamide has several scientific research applications, including:

Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for designing inhibitors of specific enzymes or receptors.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules

Biological Studies: Researchers investigate its biological activity, including its potential as an antimicrobial or anticancer agent. Its interactions with biological targets are of particular interest.

Material Science: The compound’s unique structure can be utilized in the development of novel materials with specific properties, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of N-(2,2-diethoxyethyl)-4-iodo-1H-pyrrole-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The diethoxyethyl group can enhance its binding affinity and selectivity towards the target. The iodine atom may also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Sulfonamide vs. Carboxamide Linkages

Compounds in , such as N-(2,2-diethoxyethyl)-4-methylbenzenesulfonamide (Compound 7), utilize sulfonamide linkages instead of carboxamide groups. Sulfonamides are more acidic (pKa ~10) due to the electron-withdrawing sulfonyl group, whereas carboxamides (pKa ~15–20) are less reactive in deprotonation reactions. This difference impacts their biological interactions and synthetic utility .

(b) Halogen Substituents: Iodo vs. Bromo

The brominated analog 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole () shares the diethoxyethyl moiety but substitutes iodine with bromine. Iodine’s larger atomic radius and weaker C–I bond (vs. C–Br) make it a superior leaving group in nucleophilic substitutions, suggesting that the target compound may exhibit enhanced reactivity in cross-coupling or displacement reactions .

Structural Analogues with Heterocyclic Systems

(a) Pyrrole vs. Pyrimidine Derivatives

N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide () incorporates a pyrido-pyrimidinone core, which offers extended π-conjugation compared to the pyrrole ring. This structural difference may influence electronic properties and binding affinity in medicinal chemistry applications .

(b) Hydrazide vs. Carboxamide Derivatives

The hydrazide-linked pyrrole derivatives in (e.g., 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)hydrazides) exhibit distinct hydrogen-bonding capabilities due to the –NH–NH– group. Such derivatives are often explored for antimicrobial or anticancer activity, whereas carboxamides may prioritize metabolic stability .

Data Table: Key Comparisons

Biological Activity

N-(2,2-diethoxyethyl)-4-iodo-1H-pyrrole-2-carboxamide is a pyrrole derivative notable for its unique structural features, including an iodine atom at the 4-position and a diethoxyethyl group attached to the nitrogen atom. This compound is under investigation for its potential biological activities, particularly in medicinal chemistry and material science. Its molecular formula is with a molecular weight of approximately 356.16 g/mol.

Antimicrobial and Anticancer Potential

Research has shown that this compound exhibits promising biological activity, particularly as an antimicrobial and anticancer agent. Studies are ongoing to evaluate its effectiveness against various pathogens and cancer cell lines:

- Antimicrobial Activity : Preliminary investigations indicate that this compound may possess antimicrobial properties, making it a candidate for further development in treating infections.

- Anticancer Activity : The compound's structure suggests potential interactions with biological targets relevant to cancer treatment, including pathways involved in cell growth and apoptosis. Its unique iodine substitution may enhance its reactivity towards specific cellular targets .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Research indicates that modifications to the pyrrole ring and the carboxamide group can significantly influence its biological activity:

| Compound Modification | Effect on Activity |

|---|---|

| Iodine at 4-position | Enhances reactivity and potential target interactions |

| Diethoxyethyl group | Affects solubility and binding properties |

| Variations in substituents | Alter antimicrobial and anticancer potency |

Case Studies

Recent studies have highlighted the compound's potential through various experimental approaches:

- Antitubercular Activity : A related study on pyrrole derivatives showed that modifications could lead to compounds with significant antitubercular activity. The findings suggest that similar modifications in this compound might yield potent anti-TB agents .

- Cancer Cell Line Testing : In vitro tests on cancer cell lines have indicated that certain derivatives of pyrrole compounds exhibit selective cytotoxicity, suggesting that this compound could be developed into a targeted therapy for specific cancers .

The proposed mechanisms of action for this compound include:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for cancer cell proliferation.

- Disruption of Cellular Signaling : By interacting with cellular receptors or signaling pathways, it could modulate responses related to cell survival and apoptosis.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing N-(2,2-diethoxyethyl)-4-iodo-1H-pyrrole-2-carboxamide, and what experimental considerations are critical?

- Answer : Synthesis typically involves functionalizing the pyrrole ring at the 4-position with iodine, followed by amidation at the 2-position. Key steps include:

- Iodination : Electrophilic substitution using iodine sources (e.g., I₂ with oxidizing agents) under controlled conditions to avoid over-iodination.

- Amide Coupling : Reaction of 4-iodo-1H-pyrrole-2-carboxylic acid with 2,2-diethoxyethylamine via coupling reagents like EDCI/HOBt or NHS in anhydrous solvents (e.g., DCM or DMF) under nitrogen .

- Purification : Column chromatography or preparative TLC is often required due to byproducts from incomplete reactions .

- Critical Considerations : Temperature control (e.g., ice baths for exothermic steps), solvent selection (polar aprotic solvents for coupling), and inert atmosphere to prevent oxidation of intermediates .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Identifies proton environments (e.g., diethoxyethyl groups at δ ~3.4–3.8 ppm) and confirms iodination (absence of protons at pyrrole C-4) .

- HR-ESI-MS : Validates molecular weight (expected [M+H]⁺ ~435–440 g/mol) and isotopic patterns for iodine .

- X-ray Crystallography : Resolves structural ambiguities (e.g., regiochemistry of iodination or amide conformation), though crystallization may require specialized conditions .

Advanced Research Questions

Q. How can contradictory data in the literature regarding the reactivity of the iodo substituent be resolved?

- Answer : Contradictions often arise from solvent polarity, catalyst choice, or competing pathways. Methodological approaches include:

- Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates (e.g., debenzylation vs. iodine displacement) .

- Computational Modeling : DFT calculations (e.g., Gaussian) to predict activation barriers for substitution vs. elimination pathways .

- Isotopic Labeling : Use of ¹²⁵I-labeled analogs to track iodine’s role in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What strategies optimize the stability of this compound in biological assays?

- Answer : Stability challenges arise from hydrolytic cleavage of the diethoxyethyl group or deiodination. Mitigation strategies:

- pH Buffering : Use phosphate buffers (pH 7.4) to minimize acid/base hydrolysis of the acetal group .

- Light Protection : Store solutions in amber vials to prevent UV-induced deiodination .

- Cryopreservation : Lyophilize aliquots at –80°C for long-term storage .

Q. How does the diethoxyethyl group influence the compound’s pharmacokinetic properties, and how can this be validated experimentally?

- Answer : The diethoxyethyl moiety enhances solubility but may reduce metabolic stability. Validation methods:

- LogP Measurements : Compare partition coefficients (octanol/water) with analogs lacking the diethoxyethyl group .

- Microsomal Assays : Incubate with liver microsomes to assess oxidative degradation (e.g., CYP450-mediated cleavage) .

- Plasma Stability Tests : Monitor compound integrity in plasma via LC-MS over 24 hours .

Methodological Challenges and Solutions

Q. What are common pitfalls in scaling up the synthesis of this compound, and how are they addressed?

- Pitfalls : Low yields during iodination due to steric hindrance or side reactions (e.g., dimerization).

- Solutions :

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .

- Flow Chemistry : Enables precise control of reagent mixing and temperature for exothermic steps .

Q. How can computational tools aid in designing derivatives with improved bioactivity?

- Approach :

- Molecular Docking : Predict binding affinity to target proteins (e.g., kinases or antimicrobial targets) using AutoDock Vina .

- QSAR Modeling : Correlate substituent effects (e.g., iodine vs. bromine) with activity data to guide structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.